Afeletecan hydrochloride

Catalog No.
S548593
CAS No.
215604-74-3
M.F
C45H50ClN7O11S
M. Wt
932.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afeletecan hydrochloride

CAS Number

215604-74-3

Product Name

Afeletecan hydrochloride

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin, 20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride, BAY 38-3441, BAY 383441, BAY 56-3722, BAY-38-3441, BAY-383441, BAY383441

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

Description

The exact mass of the compound Afeletecan hydrochloride is 895.32108 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Afeletecan hydrochloride, also known as BAY 56-3722, is a synthetic derivative of camptothecin, a natural alkaloid with significant antitumor properties. It has the molecular formula C45H50ClN7O11SC_{45}H_{50}ClN_{7}O_{11}S and is characterized by its water-soluble nature due to the conjugation of a carbohydrate moiety, which enhances its bioavailability and therapeutic efficacy against various cancers . This compound is under investigation for its potential use in cancer treatment, particularly for solid tumors.

The primary mechanism of action of Afeletecan hydrochloride involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, Afeletecan prevents DNA re-ligation after it has been cleaved, leading to DNA damage and ultimately triggering apoptosis in cancer cells .

In addition to its interaction with topoisomerase I, Afeletecan may undergo various

Afeletecan hydrochloride exhibits notable antineoplastic activity, making it a candidate for cancer therapy. Preclinical studies have demonstrated its effectiveness against a range of tumor types, including colorectal and breast cancers. The compound's ability to induce apoptosis in malignant cells is attributed to its mechanism of action involving topoisomerase I inhibition . Furthermore, its water solubility allows for improved absorption and distribution in biological systems compared to less soluble counterparts.

The synthesis of Afeletecan hydrochloride typically involves several key steps:

  • Starting Material: The synthesis begins with camptothecin as the core structure.
  • Carbohydrate Conjugation: A carbohydrate moiety is introduced to enhance solubility and biological activity.
  • Hydrochloride Formation: The final step involves converting the free base form into the hydrochloride salt to improve stability and solubility in aqueous solutions.

These synthetic routes are designed to optimize yield and purity while ensuring that the biological activity of the compound is retained throughout the process .

Research on Afeletecan hydrochloride has focused on its interactions with various biological molecules:

  • Topoisomerase I: As mentioned earlier, Afeletecan inhibits this enzyme, which is crucial for DNA replication.
  • Drug Resistance Mechanisms: Studies are ongoing to evaluate how cancer cells develop resistance to Afeletecan and how this can be mitigated through combination therapies or novel formulations.
  • Pharmacokinetics: Understanding how Afeletecan interacts with metabolic pathways is essential for optimizing dosing regimens and minimizing side effects.

These interaction studies are vital for developing effective treatment protocols and understanding the compound's full therapeutic potential .

Afeletecan hydrochloride shares structural and functional similarities with several other compounds derived from camptothecin or related classes. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
CamptothecinNatural alkaloidTopoisomerase I inhibitorFound in nature; less soluble
IrinotecanCamptothecin derivativeTopoisomerase I inhibitorProdrug that converts to active form
TopotecanCamptothecin derivativeTopoisomerase I inhibitorUsed primarily in ovarian cancer
SN-38Active metaboliteTopoisomerase I inhibitorPotent but less stable than Afeletecan

Afeletecan's unique combination of enhanced solubility due to carbohydrate conjugation distinguishes it from these similar compounds, potentially leading to improved therapeutic outcomes in clinical settings .

The remarkable water solubility of afeletecan hydrochloride stems from its strategic molecular design incorporating a carbohydrate conjugate moiety, fundamentally differentiating it from the poorly water-soluble parent camptothecin compound [1] [2] [3]. This glycoconjugation represents a sophisticated pharmaceutical approach to enhance bioavailability while maintaining therapeutic efficacy.

The molecular architecture features a peptide carbohydrate moiety specifically engineered to stabilize the pharmacologically active lactone form in physiological environments [1] [4] [2]. This carbohydrate component serves dual functions: enhancing aqueous solubility through hydrogen bonding interactions with water molecules and providing protective stabilization of the critical lactone ring structure [3].

Molecular Basis of Solubility Enhancement

The compound exhibits enhanced water solubility through multiple mechanisms. The incorporation of the carbohydrate moiety introduces multiple hydroxyl groups that facilitate extensive hydrogen bonding networks with water molecules [2] [5]. Additionally, the hydrochloride salt formation contributes to ionic interactions that further promote dissolution in aqueous media.

Table 1: Physicochemical Properties of Afeletecan Hydrochloride

ParameterValue/DescriptionSource
Chemical NameAfeletecan hydrochloride (BAY 56-3722) [1] [4] [2] [5]
Molecular FormulaC₄₅H₅₀ClN₇O₁₁S [1] [4] [5] [6]
Molecular Weight (g/mol)932.44 [1] [4] [5]
CAS Number215604-74-3 [1] [4] [5]
AppearanceSolid at room temperature [5]
Solubility ProfileWater-soluble due to carbohydrate conjugation [7] [1] [2] [3]
Density (g/cm³)1.48 (predicted) [7]
Storage ConditionsPowder: -20°C for 3 years | Solution: -80°C for 1 year [1]
StereochemistryAbsolute [5] [6]
Defined Stereocenters8/8 [5] [6]
Hydrogen Bond Donors7 [5]
Hydrogen Bond Acceptors14 [5]
Rotatable Bonds14 [5]
Complexity1840 [5]

The structural complexity of afeletecan hydrochloride, reflected in its complexity value of 1840, indicates the sophisticated molecular architecture required to achieve the desired pharmacological and physicochemical properties [5]. The presence of 14 hydrogen bond acceptors and 7 hydrogen bond donors creates an extensive network for aqueous solvation [5].

Lactone Ring Stabilization Kinetics

The lactone ring stability represents the most critical physicochemical parameter governing the therapeutic efficacy of afeletecan hydrochloride. Like other camptothecin derivatives, afeletecan undergoes pH-dependent reversible hydrolysis between the pharmacologically active lactone form and the inactive carboxylate species [8] [9] [10].

Mechanistic Understanding of Lactone Hydrolysis

The lactone ring hydrolysis follows first-order kinetics under physiological conditions, with apparent rate constants varying significantly with pH [9] [11]. Under acidic conditions (pH ≤ 4), the lactone form predominates, maintaining the essential S-configuration at position 20 that enables interaction with the deoxyribonucleic acid-topoisomerase I complex [10] [12].

The hydrolysis mechanism involves acyl cleavage rather than alkyl cleavage, as demonstrated through oxygen-18 incorporation studies [9]. This mechanistic pathway results in the formation of the pharmacologically inactive carboxylate form at physiological pH values.

Table 2: pH-Dependent Lactone Ring Stability Kinetics

pH ConditionLactone Half-life (min)Equilibrium Lactone %Primary ProcessReferences
1.2 (HCl)Stable~90-95Lactone stabilization [8] [9] [10] [13]
3.5~30-32~50pH-dependent equilibrium [9] [10] [14]
7.4 (Physiological)11-29~20Lactone hydrolysis [8] [9] [10] [11]
8.5Rapid hydrolysis<5Endocyclic ring opening [9] [13] [15]
10.0Complete hydrolysis<1Complete carboxylate form [9] [10]

Kinetic Parameters and Thermodynamic Considerations

The activation energy for lactone hydrolysis ranges from 86.49 to 89.18 kilojoules per mole, indicating a moderate energy barrier for the ring-opening process [16] [11]. The positive enthalpy and entropy values suggest that the hydrolysis reaction is endothermic and entropically driven [16].

The equilibrium constant for the lactone-carboxylate interconversion varies dramatically with pH, favoring the lactone form under acidic conditions and the carboxylate form under neutral to basic conditions [8] [9]. This pH dependence has profound implications for formulation strategies and in vivo performance.

pH-Dependent Equilibrium: Lactone vs. Carboxylate Forms

The equilibrium between lactone and carboxylate forms represents a fundamental determinant of afeletecan hydrochloride's pharmacological activity. This equilibrium exhibits strong pH dependence, with the position of equilibrium shifting dramatically across the physiological pH range [8] [9] [10].

Equilibrium Thermodynamics

At pH 7.4, the equilibrium strongly favors the carboxylate form, with lactone percentages typically ranging from 15-25% at equilibrium [8] [9] [10] [14]. This represents a significant challenge for maintaining therapeutic activity, as the carboxylate form exhibits minimal topoisomerase I inhibitory activity [17] [10].

The pH-rate profile demonstrates that increasing pH accelerates lactone hydrolysis while simultaneously shifting the equilibrium toward the inactive carboxylate form [9] [10] [14]. The relationship between pH and lactone stability follows a predictable pattern consistent with hydroxide ion-catalyzed hydrolysis [9].

Protein Binding Effects on Equilibrium

Human serum albumin significantly influences the lactone-carboxylate equilibrium by preferentially binding the carboxylate form with approximately 150-fold higher affinity than the lactone form [12]. This protein binding accelerates lactone hydrolysis and shifts the equilibrium toward the inactive carboxylate species [16] [12].

Conversely, alpha-1 acid glycoprotein exhibits the opposite effect, stabilizing the lactone form and potentially serving a protective function in plasma [18]. These differential protein binding interactions create complex pharmacokinetic behavior that must be considered in therapeutic applications.

Stabilization Strategies

The peptide carbohydrate moiety in afeletecan hydrochloride provides some stabilization of the lactone form compared to unmodified camptothecin derivatives [1] [4] [2]. This stabilization occurs through steric protection and altered microenvironmental pH around the lactone ring [1].

Additional stabilization can be achieved through formulation approaches including pH adjustment, complexation with stabilizing agents, and controlled-release delivery systems that maintain favorable microenvironmental conditions [19] [20] [21].

Thermal Degradation Pathways and Stability Studies

Thermal stability analysis of afeletecan hydrochloride reveals complex degradation pathways involving multiple molecular transformations. Understanding these pathways is essential for establishing appropriate storage conditions and predicting long-term stability [22] [23] [24].

Thermal Analysis Methodologies

Differential scanning calorimetry and thermogravimetric analysis provide complementary information about thermal behavior [25] [24] [26]. Differential scanning calorimetry reveals endothermic and exothermic transitions corresponding to phase changes and chemical decomposition, while thermogravimetric analysis quantifies mass loss events associated with degradation [27] [28].

Table 3: Thermal Stability Profile of Afeletecan Hydrochloride

Temperature Range (°C)Stability ProfileKey ObservationsAnalysis MethodsLiterature Support
Room Temperature (20-25)Stable in solid stateLong-term storage viableHPLC, DSC [22] [29] [23]
37 (Physiological)Lactone hydrolysis in solutionpH-dependent equilibriumHPLC kinetics [16] [11] [30]
50-75Enhanced degradation rateAccelerated stability testingTGA, DSC [31] [32] [33]
80-120Polymorphic transitionsCrystal form changesDSC, XRD [23] [34] [26]
150-200Thermal decomposition onsetMass loss eventsTGA-FTIR [22] [23] [24]
>226Complete degradationDecarboxylation productsMS, FTIR [23]

Solid State Thermal Behavior

In the solid state, afeletecan hydrochloride demonstrates good thermal stability up to approximately 150°C, with minimal degradation observed under normal storage conditions [22] [29] [23]. The compound exists as a crystalline solid with defined melting characteristics that can be characterized using differential scanning calorimetry [26] [35].

Polymorphic transitions may occur in the temperature range of 80-120°C, representing crystal form changes that could affect dissolution behavior and bioavailability [23] [34]. These transitions are typically accompanied by characteristic endothermic peaks in differential scanning calorimetry thermograms [26] [35].

Solution Phase Thermal Degradation

In aqueous solution, thermal degradation follows more complex pathways involving both lactone hydrolysis and additional chemical decomposition [16] [11] [30]. The degradation rate increases exponentially with temperature, following Arrhenius kinetics with activation energies typically ranging from 60-90 kilojoules per mole [16] [33].

At elevated temperatures (>80°C), additional degradation pathways become significant, including decarboxylation reactions and ring-opening processes beyond simple lactone hydrolysis [23] [34]. These processes can be monitored using coupled thermal analysis techniques such as thermogravimetric analysis-Fourier transform infrared spectroscopy [36] [24].

Kinetic Modeling and Prediction

Accelerated stability testing at elevated temperatures enables prediction of long-term stability under normal storage conditions using Arrhenius extrapolation [33] [37]. The relationship between temperature and degradation rate constant follows the Arrhenius equation, allowing calculation of shelf-life under various storage scenarios [33] [38].

The combination of thermal analysis data with kinetic modeling provides a powerful tool for formulation optimization and regulatory submission requirements [39] [40] [41]. These studies enable establishment of appropriate storage conditions and expiration dating for pharmaceutical products containing afeletecan hydrochloride.

Degradation Product Identification

Advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy enable identification of thermal degradation products [23] [24]. The primary degradation pathway at elevated temperatures involves decarboxylation, producing characteristic fragments that can be detected using electrospray ionization mass spectrometry [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

931.2977543 g/mol

Monoisotopic Mass

931.2977543 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DTJ7VPW43J

Wikipedia

Afeletecan hydrochloride

Dates

Last modified: 07-15-2023
1: Slingerland M, Gelderblom H. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan. Invest New Drugs. 2012 Jun;30(3):1208-10. doi: 10.1007/s10637-011-9679-4. Epub 2011 May 6. PubMed PMID: 21547368; PubMed Central PMCID: PMC3348469.
2: Chen EX, Batist G, Siu LL, Bangash N, Maclean M, McIntosh L, Miller WH Jr, Oza AM, Lathia C, Petrenciuc O, Seymour L. Phase I and pharmacokinetic study of Bay 38-3441, a camptothecin glycoconjugate, administered as a 30-minute infusion daily for five days every 3 weeks in patients with advanced solid malignancies. Invest New Drugs. 2005 Oct;23(5):455-65. PubMed PMID: 16133797.
3: Mross K, Richly H, Schleucher N, Korfee S, Tewes M, Scheulen ME, Seeber S, Beinert T, Schweigert M, Sauer U, Unger C, Behringer D, Brendel E, Haase CG, Voliotis D, Strumberg D. A phase I clinical and pharmacokinetic study of the camptothecin glycoconjugate, BAY 38-3441, as a daily infusion in patients with advanced solid tumors. Ann Oncol. 2004 Aug;15(8):1284-94. PubMed PMID: 15277271.
4: Lerchen HG, Baumgarten J, von dem Bruch K, Lehmann TE, Sperzel M, Kempka G, Fiebig HH. Design and optimization of 20-O-linked camptothecin glycoconjugates as anticancer agents. J Med Chem. 2001 Nov 22;44(24):4186-95. PubMed PMID: 11708920.

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